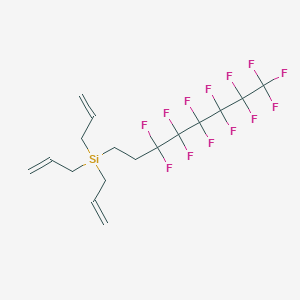
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a specialized organosilicon compound. It features a silane core bonded to three prop-2-en-1-yl groups and a 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group. This compound is notable for its unique combination of hydrophobic and oleophobic properties due to the presence of fluorinated alkyl chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane typically involves the hydrosilylation of allyl compounds with tridecafluorooctylsilane. The reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The fluorinated alkyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials with unique surface properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of water-repellent and oil-repellent coatings for textiles and electronics.
Mécanisme D'action
The compound exerts its effects primarily through the interaction of its fluorinated alkyl chains with various substrates. The hydrophobic and oleophobic properties are attributed to the strong carbon-fluorine bonds, which create a low surface energy barrier. This mechanism is crucial for its application in creating non-stick and protective coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triallyl isocyanurate: Another organosilicon compound with similar applications in polymer synthesis.
Isopropenylboronic acid pinacol ester: Used in similar chemical reactions but differs in its structural properties.
Uniqueness
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is unique due to its combination of fluorinated and allyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both hydrophobicity and chemical versatility.
Propriétés
Numéro CAS |
193828-95-4 |
|---|---|
Formule moléculaire |
C17H19F13Si |
Poids moléculaire |
498.40 g/mol |
Nom IUPAC |
tris(prop-2-enyl)-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
InChI |
InChI=1S/C17H19F13Si/c1-4-8-31(9-5-2,10-6-3)11-7-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h4-6H,1-3,7-11H2 |
Clé InChI |
NTSTZKPGQWYESW-UHFFFAOYSA-N |
SMILES canonique |
C=CC[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


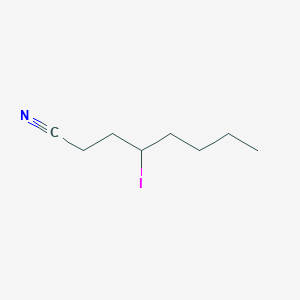
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)
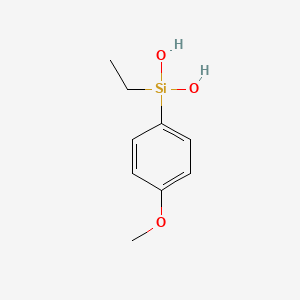
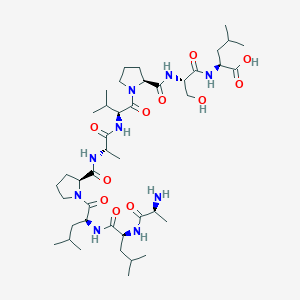


![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)



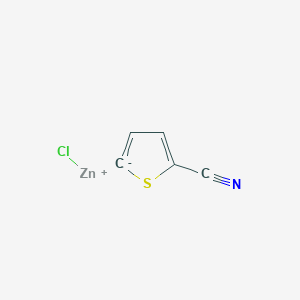
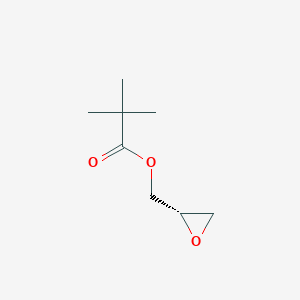
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
